1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride
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Overview
Description
Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its molecular structure. Unfortunately, specific chemical reaction information for “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical property information for “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride” is not available in the search results.Scientific Research Applications
Synthesis of Novel Quinoline Derivatives
Research on quinoline derivatives, such as those described by Kim (1981), demonstrates the versatility of quinoline structures as synthons for creating novel compounds. For instance, nucleophilic reagents were used to cleave the oxazole ring of certain quinoline derivatives, leading to the synthesis of 1-(2-hydroxyphenyl)-2-substituted 4-(1H)quinolinones. These methodologies highlight the potential for generating a variety of quinoline-based molecules, which could serve as precursors for further chemical transformations or as potential pharmaceuticals (Kim, 1981).
Medicinal Chemistry and Pharmacology
Studies on related quinoline compounds show their significance in drug discovery. For example, the design and synthesis of new H4 receptor-ligands with anti-inflammatory properties in vivo highlight the therapeutic potential of quinoline derivatives. Such research points to the application of quinoline compounds in developing new treatments for inflammatory conditions (Smits et al., 2008).
Catalysis and Material Science
The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, as explored by Facchetti et al. (2016), illustrates the role of quinoline derivatives in catalysis. These compounds serve as ligands in metal complexes, offering a route to highly selective catalysts for chemical reactions, which is crucial for the development of efficient and sustainable synthetic methodologies (Facchetti et al., 2016).
Safety And Hazards
properties
IUPAC Name |
[8-(4-methylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3.ClH/c1-24-7-9-25(10-8-24)21-16-11-19-20(28-14-27-19)12-18(16)23-13-17(21)22(26)15-5-3-2-4-6-15;/h2-6,11-13H,7-10,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYRLOOBBLRBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride |
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